2-Chloro-5-hydrazinobenzoic acid hydrochloride
CAS No.: 184163-49-3
Cat. No.: VC5401119
Molecular Formula: C7H8Cl2N2O2
Molecular Weight: 223.05
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 184163-49-3 |
|---|---|
| Molecular Formula | C7H8Cl2N2O2 |
| Molecular Weight | 223.05 |
| IUPAC Name | 2-chloro-5-hydrazinylbenzoic acid;hydrochloride |
| Standard InChI | InChI=1S/C7H7ClN2O2.ClH/c8-6-2-1-4(10-9)3-5(6)7(11)12;/h1-3,10H,9H2,(H,11,12);1H |
| Standard InChI Key | LYSZNCNDYFXUJI-UHFFFAOYSA-N |
| SMILES | C1=CC(=C(C=C1NN)C(=O)O)Cl.Cl |
Introduction
Chemical Identity and Structural Features
Molecular Characteristics
The compound’s IUPAC name is 2-chloro-5-hydrazinylbenzoic acid hydrochloride, reflecting its functional groups: a chlorine atom at position 2, a hydrazine group at position 5, and a carboxylate group forming a hydrochloride salt. Key identifiers include:
| Property | Value |
|---|---|
| CAS Number | 184163-49-3 |
| Molecular Formula | |
| Molecular Weight | 223.06 g/mol |
| SMILES | ClC1=CC(=C(C=C1)NN)C(=O)O.Cl |
| InChIKey | LYSZNCNDYFXUJI-UHFFFAOYSA-N |
| Solubility | Not fully characterized |
The crystal structure remains undetermined, but computational models suggest planar geometry due to aromatic conjugation .
Spectroscopic Data
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IR Spectrum: Strong absorption bands at 1680 cm (C=O stretch) and 3300 cm (N-H stretch) .
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NMR: NMR (DMSO-d) shows peaks at δ 8.2 (s, 1H, NH), δ 7.8–7.5 (m, 3H, aromatic), and δ 3.2 (s, 2H, NH) .
Synthesis and Optimization
Primary Synthetic Route
The most cited method involves two steps :
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Nitro Reduction:
Conducted at 75–80°C in ethanol/water, yielding 85–90% intermediate. -
Salt Formation:
Treatment with hydrochloric acid (HCl) converts the free base to the hydrochloride salt.
Alternative Approaches
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Diazo Coupling: A patent (CN104086361A) describes diazotization of 2-amino-5-iodobenzoic acid followed by chlorination, though this method is less efficient (65–70% yield) .
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Microwave-Assisted Synthesis: Reduces reaction time from 8 hours to 30 minutes, improving yield to 92% .
Applications in Research and Industry
Pharmaceutical Intermediates
The hydrazine group enables cyclization reactions to form heterocycles like pyrazoles and triazoles, which are prevalent in antiviral and anticancer agents . For example:
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Antibacterial Agents: Derivatives inhibit bacterial DNA gyrase by mimicking natural substrates .
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Kinase Inhibitors: The chloro group enhances binding affinity to ATP pockets in kinase targets .
Agrochemical Development
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Herbicides: Functionalized derivatives disrupt plant auxin pathways, showing IC values of 0.5–2 µM against Arabidopsis thaliana .
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Pesticides: Copper complexes of this compound exhibit larvicidal activity against Aedes aegypti (LC = 12 ppm) .
Material Science
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Coordination Polymers: Serves as a linker in metal-organic frameworks (MOFs) with high surface area (1100 m/g) .
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Corrosion Inhibitors: Reduces steel corrosion in acidic media by 78% at 100 ppm .
| Hazard | Precautionary Measure |
|---|---|
| Eye irritation (H319) | Wear safety goggles |
| Respiratory risk (H335) | Use fume hoods |
| Skin sensitization | Nitrile gloves recommended |
Comparative Analysis with Structural Analogues
Positional Isomers
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2-Chloro-4-hydrazinobenzoic acid (CAS 700795-33-1): Lower solubility in water (0.3 g/L vs. 1.2 g/L) due to reduced symmetry .
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3-Hydrazinobenzoic acid hydrochloride (CAS 87565-98-8): Weaker antibacterial activity (MIC = 128 µg/mL vs. 32 µg/mL) .
Non-Chlorinated Analogues
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2-Hydrazinobenzoic acid hydrochloride (CAS 52356-01-1): Higher thermal stability (mp 185°C vs. dec. at 150°C) .
Future Directions
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